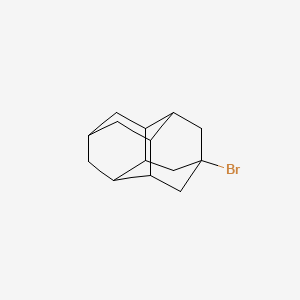

4-Bromodiamantane

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C14H19Br |

|---|---|

Peso molecular |

267.20 g/mol |

Nombre IUPAC |

4-bromopentacyclo[7.3.1.14,12.02,7.06,11]tetradecane |

InChI |

InChI=1S/C14H19Br/c15-14-4-11-8-1-7-2-9(11)13(6-14)10(3-7)12(8)5-14/h7-13H,1-6H2 |

Clave InChI |

MKLFRKIAQFAEGD-UHFFFAOYSA-N |

SMILES canónico |

C1C2CC3C4C1C5CC(C4)(CC3C5C2)Br |

Origen del producto |

United States |

Synthetic Methodologies for 4 Bromodiamantane

Direct Bromination Approaches for Diamantane

Direct bromination of diamantane offers a straightforward pathway to its bromo derivatives. However, controlling the position and degree of bromination requires careful selection of reagents and reaction conditions.

Regioselective Bromination via Electrophilic Substitution

Electrophilic bromination is a common method for functionalizing the diamantane core. The reaction proceeds through the formation of a diamantyl cation intermediate, and its stability plays a significant role in determining the final product distribution.

Lewis acid catalysts are instrumental in promoting the bromination of diamantane. google.com Catalysts such as aluminum bromide (AlBr₃) or ferric chloride (FeCl₃) enhance the electrophilicity of bromine, facilitating the attack on the C-H bonds of the diamantane cage. nih.gov The presence of a Lewis acid can significantly influence the isomeric distribution of the products. researchgate.net For instance, the reaction of diamantane with bromine in the presence of a small amount of AlBr₃ can lead to the formation of 4,9-dibromodiamantane (B8645885) as the major product. researchgate.net Increasing the quantity of the Lewis acid can further promote polybromination, yielding products like 1,4,9-tribromodiamantane and 1,4,6,9-tetrabromodiamantane. researchgate.net

The choice of catalyst is crucial. For example, using bromine with AlBr₃ in cyclohexane (B81311) has been reported to produce 4,9-dibromodiamantane in good yield. sci-hub.se Similarly, iron has been used as a catalyst in the bromination of diamantane with Br₂ in Freon 113. researchgate.netresearchgate.net

Table 1: Effect of Lewis Acid Catalysts on Diamantane Bromination

| Catalyst | Reagents | Major Product(s) | Reference(s) |

|---|---|---|---|

| Aluminum Bromide (AlBr₃) | Diamantane, Br₂, trace AlBr₃ | 4,9-Dibromodiamantane | researchgate.net |

| Aluminum Bromide (AlBr₃) | Diamantane, Br₂, excess AlBr₃ | 1,4,9-Tribromodiamantane, 1,4,6,9-Tetrabromodiamantane | researchgate.net |

| Iron (Fe) | Diamantane, Br₂, Freon 113 | 4,9-Dibromodiamantane | researchgate.netresearchgate.net |

Reaction conditions, including the solvent system and temperature, play a pivotal role in directing the outcome of diamantane bromination. nih.govresearchgate.net The synthesis of 4-bromodiamantane is often achieved as part of an equilibrium mixture with 1-bromodiamantane. researchgate.net A notable method involves the reaction of diamantane with tert-butyl bromide and aluminum bromide at 0°C, which produces a mixture where this compound is a significant component. researchgate.net

The choice of solvent can affect both the reactivity and selectivity. For instance, the bromination of diamantane with bromine and aluminum bromide has been carried out in cyclohexane. sci-hub.se Another example utilizes Freon 113 as the solvent at room temperature. researchgate.netresearchgate.net Temperature control is also critical. The reaction to produce 4,9-dibromodiamantane using bromine and aluminum bromide is initiated at 0°C and then allowed to warm to ambient temperature.

The inherent structure of diamantane, with its medial (C-1) and apical (C-4) bridgehead positions, leads to the potential for isomeric monobromo products. The 1-diamantyl cation is more stable than the 4-diamantyl cation, which generally favors the formation of 1-bromodiamantane under kinetically controlled conditions. researchgate.net In the absence of a Lewis acid catalyst, the reaction of diamantane with neat bromine at room temperature yields 1-bromodiamantane in high yield. researchgate.net

To obtain this compound, thermodynamic control is necessary. This can be achieved by allowing the reaction mixture to equilibrate. A key method for preparing this compound involves the isomerization of 1-bromodiamantane or the direct reaction of diamantane under conditions that favor the formation of the thermodynamically more stable product mixture. researchgate.net Specifically, reacting diamantane with tert-butyl bromide and aluminum bromide at 0°C results in a 59:41 equilibrium mixture of 1-bromodiamantane and this compound. researchgate.net The separation of these isomers can then be performed, often after converting them to the corresponding alcohols. researchgate.net

Table 2: Isomeric Distribution in Monobromination of Diamantane

| Reaction Conditions | Product Ratio (1-Bromodiamantane : this compound) | Reference(s) |

|---|---|---|

| Neat Br₂, 25°C | High yield of 1-Bromodiamantane | researchgate.net |

| tert-Butyl bromide, AlBr₃, 0°C | 59 : 41 | researchgate.net |

Catalytic Bromination Utilizing Zeolites

Zeolites have emerged as shape-selective catalysts in various organic transformations, including the bromination of aromatic compounds. google.comrsc.orgrsc.org In the context of diamantane functionalization, zeolites such as NaY-mmm, HY-mmm, and FeHY-mmm have been used to catalyze chlorination and bromination with halomethanes. rcsi.science The use of granulated zeolite FeHY, in the presence of CBr₄ and organic nitriles, has been shown to produce N-(1- and 4-diamantyl)amides, indicating the formation of bromo-diamantane intermediates. researchgate.net While direct catalytic bromination of diamantane to this compound using zeolites is not extensively detailed in the provided results, the application of zeolites in related adamantane (B196018) and diamantane functionalizations suggests their potential for selective bromination. rcsi.scienceresearchgate.net

Indirect Synthetic Routes to this compound

Indirect methods for the synthesis of this compound typically start with a pre-functionalized diamantane derivative. A common strategy involves the synthesis of 4-hydroxydiamantane, which can then be converted to this compound. The initial hydroxylation can be achieved through nitroxylation followed by hydrolysis. researchgate.net Once 4-hydroxydiamantane is obtained, it can be converted to this compound, although specific reagents for this conversion (e.g., thionyl bromide) are mentioned in the context of other diamondoids. wikipedia.org

Partial Reduction of Polybrominated Diamantane Derivatives (e.g., 4,9-Dibromodiamantane)

One of the direct methods for the preparation of this compound involves the selective partial reduction of a polybrominated diamantane derivative. The primary precursor for this route is 4,9-Dibromodiamantane, a molecule where both apical bridgehead positions of the diamantane cage are substituted with bromine atoms.

The synthesis of this compound from this dibromide was first reported as a component of a complex bromination mixture and through the specific partial reduction of 4,9-Dibromodiamantane. dss.go.th This method relies on the controlled removal of one of the two bromine atoms. A notable approach for this selective reduction utilizes tri-n-butyltin hydride (n-Bu₃SnH). dss.go.th The reaction involves treating 4,9-Dibromodiamantane with one molar equivalent of the reducing agent. While this method successfully yields the desired this compound, it has been described as less convenient compared to other synthetic strategies due to the steps required to first synthesize and then partially reduce the dibromide. dss.go.th

A related reduction has been performed on 4,9-Dibromodiamantane using lithium tetradeuteridoaluminate to synthesize the deuterated analogue, 4,9-dideuterodiamantane, demonstrating the viability of reducing the carbon-bromine bonds at these positions. researchgate.net

| Precursor | Reagent | Product | Reference |

|---|---|---|---|

| 4,9-Dibromodiamantane | tri-n-butyltin hydride | This compound | dss.go.th |

Rearrangement Pathways from Pentacyclic Precursors

The fundamental diamantane skeleton is synthesized through Lewis acid-catalyzed rearrangements of various C₁₄H₂₀ pentacyclic tetradecane (B157292) isomers. researchgate.netresearchgate.net The most convenient and high-yielding procedure involves the rearrangement of hydrogenated Binor-S, which can produce diamantane in approximately 70-84% yield. researchgate.net

Once the diamantane cage is formed, functionalization can occur. While direct rearrangement of a pentacyclic precursor to this compound is not the primary route, the formation of 4-substituted diamantanes via rearrangement has been established. For instance, 4-methyldiamantane has been synthesized through the isomerization of other methyldiamantanes or by the direct rearrangement of other pentacyclotetradecanes. researchgate.net

A more direct rearrangement pathway to obtain this compound involves the isomerization of its more readily formed medial isomer, 1-Bromodiamantane. dss.go.thresearchgate.net Under Lewis acid catalysis, such as with aluminum bromide (AlBr₃), an equilibrium can be established between the 1- and 4-bromo isomers. dss.go.thresearchgate.net This process allows for the conversion of the initially formed 1-Bromodiamantane into the desired apical this compound. dss.go.thresearchgate.net

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

Optimization strategies for synthesizing this compound focus on improving its yield and selectivity over the isomeric 1-Bromodiamantane. Direct bromination of diamantane, with or without a catalyst, tends to favor substitution at the more reactive medial (C-1) position. dss.go.thresearchgate.net

A significant improvement and the most convenient preparation method involves an equilibration reaction. dss.go.thresearchgate.net By reacting diamantane with tert-butyl bromide in the presence of a catalytic amount of aluminum bromide at 0°C, a mixture of monobromides is produced. dss.go.thresearchgate.netresearchgate.net This reaction establishes an equilibrium between the isomers, resulting in a product mixture containing both 1-Bromodiamantane and this compound. dss.go.thresearchgate.net

Crucially, this optimized pathway leads to a significant proportion of the desired apical isomer. Research indicates that this equilibrium-controlled process yields a mixture where this compound constitutes a substantial fraction of the monobrominated products. dss.go.thresearchgate.netresearchgate.net Specifically, the reaction produces a 59:41 equilibrium mixture of this compound and 1-Bromodiamantane. researchgate.netresearchgate.net Although this method produces a mixture requiring subsequent separation, it is considered a more straightforward and efficient entry to the 4-bromo derivative compared to the partial reduction of 4,9-Dibromodiamantane. dss.go.th The two isomers can be separated by column chromatography. dss.go.th

| Reactants | Catalyst | Conditions | Product Ratio (4-Bromo : 1-Bromo) | Reference |

|---|---|---|---|---|

| Diamantane, tert-butyl bromide | Aluminum Bromide (AlBr₃) | 0°C | 59 : 41 | researchgate.netresearchgate.net |

Chemical Reactivity and Mechanistic Investigations of 4 Bromodiamantane

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the apical 4-position of the diamantane cage is subject to nucleophilic substitution, primarily proceeding through a unimolecular (SN1) pathway. This is largely dictated by the sterically hindered nature of the tertiary carbon center, which prevents the backside attack required for a bimolecular (SN2) mechanism. vanderbilt.eduibchem.com

Unimolecular Nucleophilic Substitution (SN1) Mechanisms

The SN1 mechanism involves a two-step process: the rate-determining formation of a carbocation intermediate, followed by a rapid attack by a nucleophile. edubull.combyjus.com The stability of the resulting carbocation is therefore a paramount factor in determining the reaction rate. libretexts.orglibretexts.org

The diamantane structure possesses two distinct types of tertiary bridgehead positions: the medial (C-1) and the apical (C-4). escholarship.org The stability of the carbocation formed at these positions significantly influences the reactivity of the corresponding bromo-derivatives. Quantum chemical calculations and experimental data consistently show that the medial 1-diamantyl cation is more stable than the apical 4-diamantyl cation. researchgate.netdss.go.th This increased stability of the medial cation is attributed to a more effective hyperconjugation and a more favorable geometry for charge delocalization within the rigid cage structure. researchgate.netnuph.edu.ua

This difference in stability is reflected in the relative reactivity of 1-bromodiamantane and 4-bromodiamantane in SN1 reactions. The greater stability of the 1-diamantyl cation leads to a faster solvolysis rate for 1-bromodiamantane compared to this compound. dss.go.th In fact, under conditions of thermodynamic equilibrium, such as treatment with a Lewis acid, a mixture of bromodiamantanes will favor the formation of the 1-bromo isomer. researchgate.net

Solvolysis rate studies provide quantitative insight into the reactivity of this compound. The rate of solvolysis in 80% aqueous ethanol (B145695) has been measured for a series of diamantyl bromides. These studies clearly demonstrate the lower reactivity of the 4-bromo isomer compared to the 1-bromo isomer. dss.go.thresearchgate.net The relative solvolysis rates highlight the electronic and steric factors at play within the diamantane framework.

Table 1: Relative Solvolysis Rates of Diamantyl Bromides in 80% Aqueous Ethanol at 75°C

| Compound | Relative Rate |

|---|---|

| 1-Bromodiamantane | 1.0 |

| This compound | 3.2 x 10-2 |

| 1,6-Dibromodiamantane | 2 x 10-3 |

| 1,4-Dibromodiamantane | 8 x 10-3 |

| 4,9-Dibromodiamantane (B8645885) | 7 x 10-4 |

Data sourced from a study by Gund et al. researchgate.net

As the data indicates, 1-bromodiamantane solvolyzes approximately 31 times faster than this compound under these conditions. This is a direct consequence of the greater stability of the 1-diamantyl carbocation intermediate. dss.go.th

Stereochemical Outcomes of Substitution Processes

In a typical SN1 reaction involving a chiral substrate, the formation of a planar carbocation intermediate allows the nucleophile to attack from either face, leading to racemization of the product. libretexts.orgimgroupofresearchers.comucsd.edu In the case of this compound, the adamantane (B196018) framework itself is chiral. However, the substitution occurs at a tertiary bridgehead carbon. The resulting 4-diamantyl carbocation is sp² hybridized and has a trigonal planar geometry around the positive carbon. byjus.com

Due to the planar nature of the carbocation intermediate, a nucleophile can attack from either the front side (retention of configuration) or the back side (inversion of configuration). masterorganicchemistry.com For reactions occurring at a stereocenter, this typically results in a racemic or near-racemic mixture of enantiomers. ucsd.edu While specific stereochemical studies on the substitution of this compound are not extensively detailed, the fundamental principles of the SN1 mechanism suggest that substitution would likely lead to a mixture of stereoisomeric products, if the resulting molecule is chiral. However, it is important to note that complete racemization is not always observed, as the departing leaving group can sometimes shield one face of the carbocation, leading to a slight preference for inversion. wikipedia.org

Radical Functionalization Chemistry Involving this compound

Beyond ionic pathways, the functionalization of diamantanes can also be achieved through radical chemistry. These methods offer alternative pathways to introduce new functional groups onto the rigid diamondoid core.

Photoredox-Mediated Radical Transformations

Visible-light photoredox catalysis has emerged as a powerful tool for the generation of radicals under mild conditions. nih.govnih.gov These methods can be applied to the functionalization of C-H bonds and the transformation of alkyl halides. escholarship.orgrsc.org In the context of this compound, photoredox catalysis could potentially be used to generate a 4-diamantyl radical.

The general mechanism of a photoredox-mediated reaction involving an alkyl bromide can proceed via a single-electron transfer (SET) from the excited state of a photocatalyst to the alkyl bromide. This would lead to the homolytic cleavage of the carbon-bromine bond, generating an alkyl radical and a bromide anion. This catalytically generated radical can then participate in various bond-forming reactions. nih.gov

While specific examples of photoredox-mediated radical transformations starting from this compound are not extensively reported, the broader literature on the photoredox functionalization of adamantane and other diamondoids suggests that this approach is feasible. escholarship.orgresearchgate.net For instance, methods for the direct C-H functionalization of adamantanes using photoredox catalysis have been developed, highlighting the potential for radical-based transformations on these caged hydrocarbons. escholarship.org The generation of a 4-diamantyl radical from this compound via photoredox catalysis would open up avenues for C-C and C-heteroatom bond formation at the apical position, complementing the ionic substitution pathways. d-nb.infochemrxiv.org

Hydrogen Atom Transfer (HAT) Strategies

Hydrogen Atom Transfer (HAT) has emerged as a potent strategy for the functionalization of strong, unactivated C–H bonds, such as those present in the diamondoid core. rsc.orgsigmaaldrich.comnih.gov This approach is particularly relevant for this compound, offering a pathway to form carbon-centered radicals at specific positions, which can then be trapped by various reagents. rsc.org The typical mechanism involves the concerted movement of a proton and an electron from the substrate to a radical species. scripps.edunih.gov

Modern HAT methodologies often employ dual catalytic systems, combining photocatalysis with a dedicated HAT catalyst. escholarship.orgchemrxiv.orgresearchgate.net A general and effective strategy for the direct functionalization of diamondoids utilizes a visible light-absorbing photocatalyst, such as an iridium complex, and a quinuclidine-based HAT catalyst. escholarship.orgescholarship.org The proposed mechanism for this dual catalytic system proceeds as follows:

Irradiation excites the iridium photocatalyst.

The excited photocatalyst oxidizes the quinuclidine (B89598) catalyst, generating a quinuclidine radical cation. chemrxiv.org

This amine radical cation is a powerful hydrogen abstractor and selectively removes a hydrogen atom from a tertiary (bridgehead) C–H bond of the diamantane core to form an adamantyl radical. chemrxiv.orgresearchgate.net

The resulting diamantyl radical rapidly adds to an electron-deficient olefin, such as phenyl vinyl sulfone or an acrylate (B77674) derivative, generating a new α-acyl radical intermediate. chemrxiv.org

This intermediate is then reduced by the iridium(II) species and subsequently protonated to yield the final alkylated product, closing both catalytic cycles. escholarship.org

This method demonstrates high chemoselectivity for the strong tertiary C–H bonds characteristic of the adamantane and diamantane skeletons. chemrxiv.orgresearchgate.net While studies have broadly covered diamondoids, this strategy is directly applicable to this compound. escholarship.orgdigitellinc.com The presence of the bromine atom at the apical 4-position would influence the regioselectivity of the HAT process, potentially competing with the other apical (9-position) and medial (1, 2, 6, etc.) tertiary C-H bonds. The specific selectivity profile in such a substituted system would depend on the subtle electronic and steric effects imparted by the bromo-substituent.

Intermolecular Proton Exchange Phenomena in Diamantane Radical Cation Transformations

The behavior of the diamantane radical cation is a critical aspect of its chemistry, particularly in oxidative transformations where intermolecular proton exchange dictates the final product distribution. researchgate.netresearchgate.net Quantum chemical calculations and experimental results from anodic oxidation have provided significant insight into these phenomena. researchgate.net

Theoretical studies show that in the gas phase, the diamantane radical cation (II+•) possesses D3d symmetry, characterized by two elongated apical C-H bonds. researchgate.netresearchgate.net However, when generated in a nucleophilic solvent such as acetonitrile (B52724), the radical cation forms a complex. This solvation stabilizes an alternative C_s_ structure where two medial C-H bonds are elongated. researchgate.netresearchgate.net This structural change is crucial for the subsequent reactivity.

During electrochemical oxidation of diamantane in acetonitrile, followed by hydrolysis, a mixture of 4-acetamidodiamantane (apical product) and 1-acetamidodiamantane (medial product) is formed. researchgate.net Experimentally, the medial product is overwhelmingly favored, with a typical product ratio of 87% 1-acetamidodiamantane to 13% 4-acetamidodiamantane. researchgate.net This outcome is contrary to what would be expected from the gas-phase structure of the radical cation, which has the most labile protons at the apical positions.

The observed selectivity is attributed to a mechanism involving intermolecular proton exchange:

One-electron oxidation of diamantane at the anode generates the radical cation II+•. researchgate.net

Elimination of a proton from the apical position of the solvated radical cation yields a 4-diamantyl radical. researchgate.net

This radical is further oxidized at the anode to the apical 4-diamantyl cation. researchgate.net

The apical cation then rearranges to the more stable medial 1-diamantyl cation via an intermolecular proton exchange process. researchgate.net

This thermodynamically favored medial cation is subsequently trapped by acetonitrile and hydrolyzed to yield the major 1-acetamido product. researchgate.net

This mechanism highlights that while the initial radical cation formation may favor the apical position, subsequent intermolecular proton-driven transformations lead to the thermodynamically more stable medial substitution product. researchgate.net

| Product | Position of Substitution | Yield (%) |

|---|---|---|

| 1-Acetamidodiamantane | Medial | 87 |

| 4-Acetamidodiamantane | Apical | 13 |

Electrophilic Transformations of this compound

The rigid cage structure of diamantane and its derivatives can undergo various electrophilic transformations. For this compound, these reactions provide pathways to other functionalized diamantanes.

One key electrophilic reaction is further halogenation. While the bromo-substituent is generally deactivating, the diamantane cage is sufficiently reactive to undergo polybromination. The reaction of diamantane with bromine in the presence of a Lewis acid catalyst, such as aluminum bromide (AlBr₃), can lead to the formation of di-, tri-, and even tetrabromodiamantanes. In this process, this compound acts as an intermediate that can be attacked by the electrophilic bromine species (Br⁺, polarized by the Lewis acid) to yield products like 4,9-dibromodiamantane. wikipedia.org

Another significant electrophilic transformation is the Koch-Haaf carboxylation, which introduces a carboxylic acid group onto the diamondoid skeleton. wikipedia.orgcambridge.org This reaction typically proceeds through a carbocation intermediate that is trapped by carbon monoxide. wikipedia.org this compound can be selectively converted to diamantane-4-carboxylic acid. dss.go.th This transformation is achieved under specific conditions, notably high dilution, which are crucial to prevent intermolecular hydride shifts. dss.go.th Such shifts would otherwise lead to the rearrangement of the initially formed apical 4-diamantyl cation to the thermodynamically more stable medial 1-diamantyl cation, resulting in the formation of diamantane-1-carboxylic acid. dss.go.th The successful synthesis of the 4-carboxylic acid derivative demonstrates a direct and controlled electrophilic-type functionalization at the apical position of this compound.

| Starting Material | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | Br₂, AlBr₃ | 4,9-Dibromodiamantane | Electrophilic Bromination |

| This compound | HCOOH, H₂SO₄ (conc.) | Diamantane-4-carboxylic acid | Koch-Haaf Carboxylation |

Derivatization Strategies and Synthetic Transformations of 4 Bromodiamantane

Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds at the 4-position of the diamantane nucleus is a critical step in elaborating its structure. These reactions enable the introduction of various functional groups, transforming the simple haloalkane into more complex and valuable molecules.

Diamantane-4-carboxylic acid can be prepared from 4-bromodiamantane utilizing the Koch-Haaf reaction. dss.go.thresearchgate.net This carboxylation method is effective, provided that high dilution conditions are employed to prevent intermolecular hydride shifts that could lead to isomeric byproducts. researchgate.net The selective conversion of this compound to the corresponding carboxylic acid is a key transformation, as the carboxyl group can serve as a handle for further synthetic modifications. researchgate.net

For instance, the direct conversion of diamantane to 4-diamantyl derivatives with high isomeric purity has been achieved using sterically sensitive reagents. dss.go.th The Koch-Haaf reaction, under specific conditions, can favor the formation of the 4-carboxylic acid isomer. dss.go.th

| Reaction | Reagents and Conditions | Product | Key Considerations |

|---|---|---|---|

| Koch-Haaf Reaction | 1) this compound 2) Formic acid, sulfuric acid (or other formylating agent) | Diamantane-4-carboxylic acid | High dilution is crucial to suppress intramolecular hydride shifts and improve selectivity for the 4-isomer. researchgate.net |

The introduction of ethynyl (B1212043) groups onto the diamantane scaffold can be achieved from bromo-derivatives. While the direct synthesis of 1-ethynyldiamantane from 1-bromodiamantane has been explored, similar strategies can be envisioned for the 4-isomer. google.com The general method involves reacting the bromo derivative with vinyl bromide in the presence of a Friedel-Crafts catalyst, followed by dehydrohalogenation. google.com For instance, a mixture of 1,4- and 4,9-dibromodiamantane (B8645885) has been used to synthesize the corresponding diethynyl derivatives. google.com This suggests that this compound could be a precursor to 4-ethynyldiamantane.

The reaction conditions, including the choice of catalyst (e.g., aluminum bromide or ferric chloride), can influence the yield and product distribution. google.com Disproportionation reactions can sometimes lead to a mixture of products, including the parent alkane and di-substituted derivatives. google.com

While specific examples of direct arylation of this compound were not found in the provided search results, palladium-catalyzed cross-coupling reactions are a common method for forming carbon-carbon bonds between aryl and alkyl halides. rsc.org These reactions, such as the Suzuki or Stille coupling, typically involve the reaction of an organometallic reagent (derived from the aryl group) with the alkyl halide in the presence of a palladium catalyst. This general methodology could likely be applied to this compound to synthesize 4-aryldiamantane derivatives.

The synthesis of propionic acid derivatives of diamantane can be achieved from the corresponding bromides. researchgate.net A radical addition of methyl acrylate (B77674) to the diamondoid bromide, followed by hydrolysis, can yield the desired propionic acid. researchgate.net This method provides a pathway to extend the carbon chain at the 4-position, introducing a versatile carboxylic acid functionality further away from the bulky diamondoid cage.

| Starting Material | Reaction Sequence | Product | Reference |

|---|---|---|---|

| This compound | 1) Radical addition of methyl acrylate 2) Hydrolysis | Diamantane-4-propionic acid | researchgate.net |

Formation of Nitrogen-Containing Diamantane Derivatives

The introduction of nitrogen-containing functional groups is of significant interest due to the pharmacological potential of aminoadamantane derivatives.

4-Aminodiamantane (B15438904) can be synthesized from this compound through various pathways. One common method involves the Ritter reaction, where the bromide is treated with a nitrile (e.g., acetonitrile) in the presence of a strong acid like sulfuric acid to form the corresponding acetamido derivative. researchgate.netresearchgate.net Subsequent hydrolysis of the amide yields the amine. researchgate.net

Direct amination of this compound is also a potential route. For instance, direct, selective functionalization of diamantane to aminodiamantanes has been achieved using reagents like NCl₃/AlCl₃. researchgate.net

The synthesis of 4-aminodiamantane can also be achieved from 4-hydroxydiamantane, which can be obtained from this compound via hydrolysis. The alcohol can then be converted to the amine. researchgate.net Another route involves the conversion of this compound to a carboxylic acid, which can then be transformed into an amine. researchgate.net

| Target Compound | Synthetic Pathway | Intermediates | Key Reactions |

|---|---|---|---|

| 4-Aminodiamantane | Ritter Reaction followed by hydrolysis | 4-Acetamidodiamantane | 1) CH₃CN, H₂SO₄ 2) Hydrolysis |

| 4-Aminodiamantane | From 4-hydroxydiamantane | 4-Hydroxydiamantane | 1) Hydrolysis of this compound 2) Conversion of alcohol to amine |

Synthesis of Nitrogen Heterocyclic Derivatives (e.g., Imidazolium (B1220033) Salts)

The introduction of nitrogen-containing heterocyclic moieties onto the diamantane scaffold is a key strategy for developing novel ionic liquids, N-heterocyclic carbene (NHC) precursors, and biologically active molecules. This compound is an ideal precursor for synthesizing diamantyl-substituted imidazolium salts.

The synthesis is typically achieved through a direct quaternization reaction. rsc.org This involves the N-alkylation of an imidazole (B134444) derivative with this compound. In this reaction, the lone pair of electrons on one of the nitrogen atoms of the imidazole ring acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine in this compound. This process results in the formation of a C-N bond and the displacement of the bromide ion, yielding the 1-(diamantan-4-yl)-3-alkyl-imidazolium bromide salt. The reaction can be performed with various substituted imidazoles to tune the properties of the resulting salt. organic-chemistry.orggoogle.com The general synthetic approach is robust and can be adapted from established methods for preparing other substituted imidazolium salts. uakron.edugoogle.com

Table 1: General Reaction for Synthesis of Diamantyl Imidazolium Salt

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | N-substituted Imidazole | 1-(Diamantan-4-yl)-3-(substituent)-imidazolium bromide | N-Alkylation / Quaternization |

This method provides a direct route to incorporating the bulky, rigid diamantane cage into the structure of imidazolium salts, which can impart unique steric and electronic properties for applications in catalysis and materials science. organic-chemistry.org

Oxygen-Containing Diamantane Derivatives

The conversion of this compound into oxygen-containing derivatives is a fundamental transformation, yielding key intermediates like alcohols, ethers, and phenols that serve as building blocks for more complex molecules.

The synthesis of 4-hydroxydiamantane from this compound is a primary and essential conversion. researchgate.net This transformation is typically accomplished through a nucleophilic substitution reaction where the bromide is replaced by a hydroxyl group.

The reaction can be carried out by hydrolysis, often under aqueous conditions, which can be facilitated by the presence of a base or a silver salt to assist in the removal of the bromide ion. The stability of the intermediate tertiary diamantyl carbocation favors an SN1-type mechanism. The resulting 4-hydroxydiamantane is a valuable precursor for a multitude of other diamantane derivatives. researchgate.netresearchgate.net For instance, it can be used in the synthesis of amino derivatives or serve as a starting point for creating polyfunctionalized systems. researchgate.net

Table 2: Synthesis of 4-Hydroxydiamantane

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | H₂O, Lewis Acid (e.g., AgNO₃) or Base | 4-Hydroxydiamantane | Hydrolysis / Nucleophilic Substitution |

The rigid diamantane core can be incorporated into ether and phenol (B47542) structures, which are valuable in materials science and as ligands.

Ether Formation: this compound can be used to synthesize diamantyl ethers via a Williamson-type synthesis. In this reaction, an alkoxide or phenoxide acts as a nucleophile, displacing the bromide from the diamantane cage. For example, reacting this compound with sodium phenoxide would yield 4-phenoxydiamantane.

Phenol Formation: The synthesis of phenols where the diamantane cage is directly attached to the aromatic ring, such as 4-(diamantan-4-yl)-phenol, is typically achieved through a Friedel-Crafts alkylation reaction. In this process, this compound (or the corresponding 4-hydroxydiamantane activated by acid) acts as an electrophile to alkylate a phenol. beilstein-journals.org The reaction is catalyzed by a Lewis or Brønsted acid. The bulky diamantyl group generally directs the substitution to the ortho or para position of the phenol. The synthesis of 2-(1-adamantyl)-4-bromophenol (B123311) from 1-adamantanol (B105290) and 4-bromophenol (B116583) using an ion-exchange resin catalyst highlights a similar, well-established procedure for diamondoids. beilstein-journals.org

Table 3: Synthesis of Diamantyl Ethers and Phenols

| Desired Product | Reactant 1 | Reactant 2 | Typical Conditions |

| 4-Alkoxydiamantane | This compound | Sodium Alkoxide | Williamson Ether Synthesis |

| 4-(Diamantan-4-yl)-phenol | This compound | Phenol | Friedel-Crafts Alkylation (Acid Catalyst) |

Design and Synthesis of Polyfunctionalized Diamantane Systems

This compound is a critical entry point for creating diamantane derivatives with multiple functional groups. researchgate.net The ability to introduce substituents at specific locations on the rigid cage is essential for designing advanced molecular building blocks. researchgate.netresearchgate.net

The general strategy involves the initial conversion of the bromo group at the apical C4 position into another functional group, such as a hydroxyl or amino group, as previously described. researchgate.net Following this initial modification, further functionalization can be directed to other positions on the diamantane scaffold. For example, research has shown that after forming 4-hydroxydiamantane, it is possible to introduce a second functional group at another position, such as C9, to create disubstituted derivatives like 1,4-dihydroxydiamantane or (9-Hydroxydiamant-4-yl)phosphonic dichloride. researchgate.net The selective functionalization of different C-H bonds on the diamantane core allows for the construction of precisely defined, three-dimensional polyfunctional molecules. researchgate.netresearchgate.net These systems are of significant interest for applications in organocatalysis, polymers, and molecular electronics. researchgate.net

Table 4: Examples of Polyfunctionalized Diamantane Derivatives

| Precursor | Reaction | Product Example |

| 4-Hydroxydiamantane | Phosphorylation | (9-Hydroxydiamant-4-yl)phosphonic dichloride researchgate.net |

| Diamantane | Nitroxylation / Hydrolysis | 1,4-Dihydroxydiamantane researchgate.net |

Computational and Theoretical Investigations of 4 Bromodiamantane and Its Transformations

Quantum Chemical Calculations for Reaction Pathways and Intermediates

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions. numberanalytics.com These methods allow for the detailed study of reaction pathways, including the identification of transient intermediates and transition states that are often difficult to observe experimentally. numberanalytics.comnih.gov For reactions involving 4-bromodiamantane, these calculations can predict whether a reaction proceeds through a concerted mechanism or a stepwise process involving intermediates like carbocations or radical cations. numberanalytics.comresearchgate.net

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and stability of reaction intermediates. numberanalytics.com The stability of carbocations, which are key intermediates in many organic reactions like SN1 processes, is a critical factor in determining reaction rates and outcomes. numberanalytics.com Carbocation stability is influenced by factors such as inductive effects and hyperconjugation, where adjacent σ-bonds donate electron density to the electron-deficient carbon center. frontiersin.org More substituted carbocations are generally more stable, and DFT calculations can quantify these stabilizing effects. frontiersin.org One computational technique, the Block Localized Wavefunction (BLW) method, can be used with DFT to specifically evaluate the energy stabilization provided by hyperconjugation. frontiersin.org

In the context of diamantane, DFT computations have shown that the stability of carbocation intermediates determines the reactivity with electrophiles. nuph.edu.ua For instance, the higher stability of carbocations at the medial (bridgehead) positions of the diamantane cage governs the outcome of many functionalization reactions. nuph.edu.ua

DFT is also employed to study radical cations, which are intermediates in oxidative functionalization reactions. acs.org Comprehensive studies on the diamantane radical cation using various DFT functionals (B3LYP-D3, M06-2X, B3PW91) have revealed fascinating structural details. researchgate.netresearchgate.net In the gas phase, the diamantane radical cation is predicted to have a D3d symmetry, with two C-H bonds at the apical positions being significantly elongated. researchgate.netresearchgate.net However, when complexed with a nucleophilic solvent like acetonitrile (B52724), an alternative Cs structure with elongated medial C-H bonds becomes more stable. researchgate.netresearchgate.net This theoretical finding is consistent with experimental results from anodic oxidation, which predominantly yields medial substitution products. acs.orgresearchgate.net The stabilization of these radical cations is attributed to the delocalization of charge and spin density, a phenomenon known as σ-delocalization. uni-giessen.de

Table 1: Comparison of Calculated Structures for Diamantane Radical Cation This table is generated based on data reported in scientific literature. Specific bond lengths and symmetries are method-dependent.

| Species | Computational Method | Symmetry | Key Feature |

|---|---|---|---|

| Diamantane Radical Cation (Gas Phase) | DFT (B3LYP, M06-2X), MP2 | D3d | Elongated apical C-H bonds researchgate.netresearchgate.net |

| Diamantane Radical Cation (in Nucleophilic Solvent) | DFT (B3LYP, M06-2X), MP2 | Cs | Elongated medial C-H bonds researchgate.netresearchgate.net |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are based on first principles, without using empirical parameters. researchgate.net These methods aim to solve the electronic Schrödinger equation to provide accurate descriptions of molecular properties. researchgate.netaps.org

Møller-Plesset perturbation theory, particularly at the second order (MP2), is a common ab initio method that improves upon the Hartree-Fock (HF) approximation by incorporating electron correlation effects. uga.eduuic.edu This leads to more accurate energy and structural predictions. uga.edu

For the diamantane radical cation, MP2 calculations have been used alongside DFT methods to provide a consistent picture of its structure. researchgate.netresearchgate.net Both levels of theory agree that the gas-phase cation has D3d symmetry, while solvation favors a Cs structure. researchgate.netresearchgate.net The combined use of DFT and ab initio methods like MP2 provides a high degree of confidence in the computational results, confirming that these advanced techniques are well-suited for reproducing experimental geometries and understanding the electronic structure of diamondoid radical cations. uni-giessen.de

Modeling of Regioselectivity in Functionalization Processes

Diamantane has two types of tertiary bridgehead positions: four apical (C-4 type) and six medial (C-1 type). Functionalization reactions, such as bromination, can lead to a mixture of products, including 1-bromodiamantane and this compound, making the control of regioselectivity a significant synthetic challenge. arxiv.org

Computational modeling is a powerful tool for predicting and explaining this regioselectivity. As discussed, the relative stability of reaction intermediates is a key determinant. nuph.edu.ua For reactions proceeding via carbocations or radical cations, calculations can determine which position is more likely to react. For example, DFT computations have shown that in many electrophilic substitutions of diamantane dimers, the greater stability of carbocations in the medial positions leads to dominant substitution at those sites. nuph.edu.ua Similarly, for oxidative functionalizations that proceed via a radical cation, the structure of this intermediate dictates the reaction's outcome. acs.org While the isolated radical cation has elongated apical C-H bonds, interaction with a nucleophilic solvent activates the medial positions, explaining the observed medial selectivity in electrochemical oxidations. acs.orgresearchgate.net

Modern approaches to predicting regioselectivity also involve machine learning models, which can be trained on datasets of computed properties to rapidly and reliably predict reaction outcomes. cam.ac.uk Such models could potentially be applied to the functionalization of this compound to predict the most likely sites for further substitution.

Theoretical Analysis of Vibrational Modes and Spectroscopic Signatures

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. colby.edu Theoretical calculations are essential for assigning the observed spectral bands to specific normal modes of vibration. core.ac.ukmdpi.com

The standard computational approach involves optimizing the molecular geometry and calculating harmonic vibrational frequencies using DFT, often with the B3LYP functional. nih.govscirp.org The calculated frequencies are typically scaled by a factor to improve agreement with experimental data, correcting for approximations in the theoretical model and anharmonicity. core.ac.ukscirp.org

For diamantane derivatives, this combination of experimental Raman spectroscopy and DFT computations is a powerful analytical tool. uni-giessen.de It has been demonstrated that the site of functionalization on the diamantane core can be determined by analyzing the Raman spectrum. uni-giessen.de Theoretical calculations show that functionalization at the 4-position (apical) results in only minor shifts of the vibrational modes compared to the parent diamantane. In contrast, substitution at the 1-position (medial) leads to more significant changes, including the splitting of degenerate vibrational modes, resulting in a more complex spectrum. uni-giessen.de This allows for a clear distinction between isomers like 1-bromodiamantane and this compound based on their vibrational signatures.

Table 2: Theoretical Vibrational Spectroscopy for Isomer Identification This table provides a conceptual summary based on findings reported for functionalized diamantanes.

| Functionalization Site | Effect on Vibrational Spectrum (e.g., Raman) | Theoretical Explanation |

|---|---|---|

| 4-position (apical) | Small shifts in vibrational modes compared to unsubstituted diamantane. uni-giessen.de | Substitution at this position causes minimal perturbation to the overall cage symmetry and vibrational modes. |

| 1-position (medial) | Strong shifts and splitting of degenerate modes, leading to a more complex spectrum. uni-giessen.de | Substitution at this position lowers the molecular symmetry, breaking the degeneracy of certain vibrational modes. |

Advanced Spectroscopic and Crystallographic Characterization of 4 Bromodiamantane and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of diamondoids. The rigid, saturated cage structure of these molecules results in complex but highly informative spectra, where the chemical shift and coupling constants of ¹H and ¹³C nuclei are exquisitely sensitive to their position within the carbon framework and the influence of substituents.

The molecular structure of 4-bromodiamantane (C₁₄H₁₉Br), a derivative of diamantane (C₁₄H₂₀), can be unequivocally confirmed using a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments. The substitution of a hydrogen atom with bromine at the apical C4 position reduces the molecule's symmetry from D₃d (in unsubstituted diamantane) to C₃v. This change in symmetry is critical for spectral interpretation.

In the ¹³C NMR spectrum, the C₃v symmetry of this compound results in eight distinct carbon signals, a clear distinction from the four signals observed for the parent diamantane. The carbon atom directly bonded to the bromine (C4) is significantly deshielded due to the electronegativity and "heavy atom" effect of bromine. Other carbons experience smaller shifts depending on their proximity to the substituent.

Isomer differentiation is a key application of NMR. For instance, this compound must be distinguished from its isomer, 1-bromodiamantane, which has a lower Cₛ symmetry. This lower symmetry in the 1-bromo isomer means that all 14 carbon atoms are chemically non-equivalent, leading to 14 separate signals in the ¹³C NMR spectrum, providing a definitive method for distinguishing between the two.

¹H NMR spectra of diamondoids are often complex due to extensive signal overlap in the aliphatic region. However, the protons on carbons adjacent to the bromine atom in this compound are expected to be shifted downfield. Two-dimensional techniques are indispensable for resolving these complexities:

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity through the cage structure.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with the signal of the carbon atom to which it is directly attached, enabling unambiguous assignment of both ¹H and ¹³C resonances.

| Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Rationale for Prediction |

|---|---|---|---|

| C4 | ~60-70 | N/A (Quaternary) | Directly bonded to electronegative Br (α-effect). |

| C3, C5, C11 | ~40-50 | ~2.0-2.5 | Beta (β) to the bromine atom, experiencing deshielding. |

| C9 | ~35-40 | ~1.8-2.2 | Gamma (γ) to the bromine atom. |

| C2, C6, C12 | ~30-35 | ~1.7-2.1 | Gamma (γ) to the bromine atom. |

| C8, C13, C14 | ~28-32 | ~1.6-2.0 | Delta (δ) to the bromine atom. |

| C1, C7, C10 | ~25-30 | ~1.5-1.9 | Delta (δ) to the bromine atom. |

Note: The predicted values are estimates based on data for unsubstituted diamantane and known substituent effects. Actual experimental values may vary.

Predicting the NMR spectra of substituted diamondoids can be greatly facilitated by the use of chemical shift additivity relationships. It has been demonstrated that ¹H NMR chemical shifts for diamantane derivatives can be predicted satisfactorily by applying substituent-induced chemical shift (SCS) increments derived from similarly substituted adamantane (B196018) compounds dss.go.thresearchgate.net.

The effect of a substituent, such as bromine, on the chemical shifts of the cage carbons can be broken down into effects at the α, β, γ, and δ positions:

α-effect: The largest effect is observed at the carbon directly attached to the substituent (C4). For bromine, this is a significant downfield shift (deshielding) of 30-40 ppm relative to the parent hydrocarbon.

β-effect: Carbons one bond away from the substitution site also experience a downfield shift, typically in the range of 5-10 ppm.

γ-effect: Carbons two bonds away often experience a smaller shielding (upfield shift) or deshielding effect, which is sensitive to the stereochemical relationship (gauche/anti) between the substituent and the γ-carbon.

δ-effect: Effects beyond the γ-carbon are generally small but can sometimes be observed in these rigid cage systems.

By starting with the experimentally known chemical shifts of unsubstituted diamantane and adding the empirically derived SCS values for a bromine substituent, a theoretical spectrum for this compound can be generated. This predicted spectrum is a powerful tool for verifying spectral assignments and confirming the structure of newly synthesized derivatives.

Mass Spectrometry

Mass spectrometry is a vital tool for determining the molecular weight and confirming the elemental composition of this compound, as well as for analyzing it within complex mixtures.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), typically to within 5 parts per million (ppm). This precision allows for the determination of a unique elemental formula. For this compound (C₁₄H₁₉Br), HRMS can easily distinguish its molecular formula from other combinations of atoms that might have the same nominal mass.

A key feature in the mass spectrum of a bromo-compound is the characteristic isotopic pattern of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in two molecular ion peaks (M⁺ and [M+2]⁺) of almost identical intensity, separated by 2 Da, which is a definitive signature for the presence of a single bromine atom in the molecule.

| Molecular Ion | Elemental Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| [M]⁺ | C₁₄H₁₉⁷⁹Br | 266.0697 |

| [M+2]⁺ | C₁₄H₁₉⁸¹Br | 268.0677 |

An experimental HRMS measurement matching these theoretical values provides unambiguous confirmation of the molecular formula of this compound.

Gas chromatography-mass spectrometry is the method of choice for the separation and identification of diamondoids and their derivatives in complex mixtures, such as those from petroleum or a synthetic reaction workup sysydz.netfrontiersin.org.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. This compound, being more polar and having a higher molecular weight than unsubstituted diamantane, will have a longer retention time. This chromatographic separation is effective for isolating it from starting materials, solvents, and isomeric byproducts.

As each separated compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI). The resulting mass spectrum serves as a molecular fingerprint. For this compound, the mass spectrum would be expected to show:

The molecular ion pair at m/z 266 and 268.

A prominent peak corresponding to the loss of the bromine atom ([M-Br]⁺) at m/z 187, which is often the base peak for halogenated diamondoids.

A series of other fragment ions resulting from the breakdown of the diamantyl cage, which are characteristic of the diamondoid structure.

Selective Ion Monitoring (SIM) can be used to enhance the sensitivity and selectivity of the analysis by instructing the mass spectrometer to detect only specific ions characteristic of the target compound, such as m/z 266, 268, and 187 for this compound frontiersin.org.

Vibrational Spectroscopy

Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques provide a characteristic "fingerprint" that is sensitive to the molecule's structure, symmetry, and the types of chemical bonds present. Studies on various diamondoids have shown that each molecule produces a unique spectrum, allowing for clear differentiation nih.gov.

For this compound, the vibrational spectrum can be divided into several key regions:

C-H Stretching Region (2800-3000 cm⁻¹): This region is dominated by strong absorptions in the IR and strong signals in the Raman spectrum corresponding to the stretching vibrations of the C-H bonds of the cage. The precise frequencies can distinguish between CH (methine) and CH₂ (methylene) groups bris.ac.ukresearchgate.net.

Fingerprint Region (<1500 cm⁻¹): This region is rich with information and contains a complex series of peaks corresponding to C-C stretching and various C-H and C-C bending and deformation modes of the diamondoid cage. This part of the spectrum is highly characteristic of the specific diamondoid's structure and symmetry nih.govbris.ac.uk.

C-Br Stretching Region (500-700 cm⁻¹): A key diagnostic peak for confirming the presence of the bromo-substituent is the C-Br stretching vibration. This mode is expected to appear in the low-frequency region of the spectrum and is often more prominent in the Raman spectrum than in the IR spectrum.

Computational methods, such as Density Functional Theory (DFT), are frequently used to calculate theoretical vibrational spectra. These calculated spectra aid in the assignment of the experimentally observed vibrational bands to specific molecular motions nih.gov.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Spectroscopic Activity |

|---|---|---|

| C-H Stretching (CH, CH₂) | 2800 - 3000 | Strong in both IR and Raman |

| CH₂ Scissoring / C-H Bending | 1400 - 1500 | Medium in IR and Raman |

| C-C Cage Stretching / Deformation | 700 - 1300 | Strong in Raman (Fingerprint) |

| C-Br Stretching | 500 - 700 | Medium-Strong in Raman, Weak-Medium in IR |

Raman Spectroscopy for Functional Group Identification and Positional Isomer Distinction

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of molecules, providing a detailed fingerprint of their structural characteristics. In the context of functionalized diamondoids, Raman spectroscopy is particularly useful for identifying the presence of specific functional groups and distinguishing between positional isomers.

The Raman spectrum of the parent molecule, diamantane, exhibits characteristic peaks corresponding to the vibrations of its C-C and C-H bonds. Upon functionalization, new vibrational modes associated with the substituent are introduced, and existing modes of the diamantane cage can be shifted or altered in intensity. For instance, the introduction of a bromine atom at the 4-position of the diamantane cage would be expected to give rise to a characteristic C-Br stretching vibration. The frequency of this vibration is sensitive to the local electronic environment and the mass of the halogen atom.

One such region involves the breathing-like mode (BLM) of the diamantane cage, which appears at approximately 708 cm⁻¹ in unsubstituted diamantane nih.gov. Functionalization at the 4-position results in only a minor shift of this BLM, typically less than 3 cm⁻¹ nih.gov. A second fingerprint region, between 900 cm⁻¹ and 1000 cm⁻¹, contains Raman active modes at 932 cm⁻¹ (Eg symmetry) and 979 cm⁻¹ (A1g symmetry) in pure diamantane nih.gov. While the positions of these modes shift by less than 10 cm⁻¹ upon 4-substitution, their relative intensity ratios change considerably, providing a clear indication of functionalization at this specific position nih.gov.

Based on these findings, it can be inferred that the Raman spectrum of this compound would exhibit a similar pattern of subtle shifts and significant intensity changes in these fingerprint regions, alongside the appearance of a C-Br stretching mode, allowing for its unambiguous identification and distinction from other positional isomers.

Table 1: Characteristic Raman Fingerprint Regions for 4-Substituted Diamantane Derivatives Data based on analogies with other 4-substituted diamantanes.

| Vibrational Mode | Unsubstituted Diamantane (cm⁻¹) | 4-Substituted Diamantane (cm⁻¹) | Key Observations for 4-Substitution |

|---|---|---|---|

| Breathing-Like Mode (BLM) | ~708 | ~708 ± 3 | Minor frequency shift |

| Cage Mode (Eg) | 932 | 932 ± 10 | Significant change in relative intensity |

| Cage Mode (A1g) | 979 | 979 ± 10 | Significant change in relative intensity |

Infrared (IR) and Far-Infrared Spectroscopy for Vibrational Frequency Determination

The IR spectrum of diamantane and other higher diamondoids is characterized by strong C-H stretching vibrations around 3000 cm⁻¹. The introduction of a bromine atom is expected to introduce a C-Br stretching vibration, which typically appears in the far-infrared region of the spectrum due to the heavier mass of the bromine atom and the lower bond force constant compared to C-H or C-C bonds.

While a complete experimental IR spectrum of this compound is not documented, studies on diamantane and its derivatives offer a basis for predicting its spectral features. Attenuated total reflection Fourier transform infrared (ATR-FTIR) spectra have been recorded for diamantane and other higher diamondoids, showing good agreement with density functional theory (DFT) calculations msu.edu. These studies provide a general fingerprint for this class of molecules, which can be extended to its brominated derivatives.

The C-Br stretching frequency in alkyl halides is known to be sensitive to the structure of the alkyl group. For comparison, the C-Br stretching vibrations in brominated adamantanes have been studied. Given the structural similarities between adamantane and diamantane, the vibrational frequency of the C-Br bond in this compound is expected to be in a similar range.

Computational studies employing DFT can provide accurate predictions of the vibrational frequencies and IR intensities for this compound. Such calculations would allow for the assignment of specific absorption bands to their corresponding vibrational modes, including the C-H stretching, bending, and rocking motions of the diamantane cage, as well as the characteristic C-Br stretch.

Table 2: Predicted Infrared Absorption Regions for this compound Based on general knowledge of IR spectroscopy and data for related compounds.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| C-H Stretching | 2850 - 3000 | Strong |

| CH₂ Scissoring | 1450 - 1470 | Medium |

| C-C Stretching | 1000 - 1200 | Medium-Weak |

| C-H Bending/Rocking | 700 - 1000 | Medium |

X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

While a specific crystal structure for this compound has not been published, the synthesis of various brominated diamantane derivatives, including this compound, has been reported researchgate.net. The structures of these compounds were confirmed using nuclear magnetic resonance (NMR) spectroscopy, which provides information about the connectivity of atoms but not the detailed solid-state structure researchgate.net.

To understand the likely crystal structure of this compound, one can look at the crystal structures of related compounds. For example, the crystal structure of 1-bromoadamantane (B121549) has been determined, revealing a monoclinic crystal system. In the absence of specific data for this compound, the crystallographic parameters of 1-bromoadamantane can serve as a useful reference point for the types of molecular packing and intermolecular interactions that might be expected.

A hypothetical XRD study on a single crystal of this compound would yield its unit cell dimensions (a, b, c, α, β, γ), space group, and the precise coordinates of each atom in the asymmetric unit. This information is crucial for understanding the molecule's steric and electronic properties and how it interacts with its neighbors in the solid state. The presence of the bromine atom may lead to specific intermolecular interactions, such as halogen bonding, which could influence the crystal packing.

Table 3: Hypothetical Crystallographic Data for this compound This table is illustrative and based on data for a related compound, 1-bromoadamantane. Actual data for this compound would require experimental determination.

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.2 |

| b (Å) | ~6.9 |

| c (Å) | ~13.3 |

| β (°) | ~90.1 |

| Volume (ų) | ~925 |

Applications in Advanced Materials and Chemical Technologies

Polymer Science and Engineering

In polymer science, the incorporation of diamondoid cage structures like diamantane into polymer chains can lead to materials with significantly enhanced thermal stability, mechanical strength, and specific functionalities. 4-Bromodiamantane, with its reactive bromine handle, provides a versatile entry point for integrating these desirable properties into various polymer systems.

Diamondoids are considered ideal molecular building blocks for nanotechnology and polymer synthesis due to their rigid structures and multiple sites for functionalization. arxiv.orgacs.orgijnnonline.net The diamantane cage of this compound acts as a stiff, three-dimensional segment. When incorporated into a polymer backbone, these cage moieties disrupt the close packing of polymer chains and restrict segmental motion, which can significantly alter the material's properties.

The bromine atom on the this compound molecule serves as a reactive site, allowing it to be used as a monomer or a precursor in polymerization reactions. This functionalization is crucial for creating polymers where the diamondoid cage is an integral part of the main chain. The result is a polymer with a necklace-like structure, where rigid cages are linked by more flexible segments. This architecture can lead to polymers with high glass transition temperatures (Tg), enhanced thermal stability, and controlled solubility. researchgate.net The use of such building blocks is a key strategy in designing high-performance polymers for specialized applications. arxiv.org

Thermosetting resins are polymers that are irreversibly cured to form a rigid, three-dimensional network, resulting in materials with excellent mechanical, thermal, and chemical resistance. nih.gov The incorporation of diamondoid structures into thermoset resins is a proven strategy for enhancing their high-temperature performance. arxiv.orgresearchgate.net For example, thermoset polymers derived from acetylene-functionalized adamantane (B196018) have been shown to be stable up to 475°C in air. arxiv.org

This compound can be functionalized to create monomers suitable for thermoset production. The inherent thermal and thermo-oxidative stability of the diamantane cage is transferred to the resulting cross-linked network. researchgate.net This stability arises from the strain-free, strong C-C bonds of the diamondoid structure. Polymers containing these cages exhibit improved resistance to degradation at elevated temperatures, making them suitable for applications in aerospace, electronics, and high-performance coatings where thermal stability is critical. researchgate.net

Table 1: Thermal Properties of Polymers Containing Diamondoid Moieties

| Polymer System | Diamondoid Unit | Key Thermal Property | Reference |

|---|---|---|---|

| Polyethylene-Hindered Phenol (B47542) Copolymer | Hindered Phenol (related stability concept) | No weight loss after 1000 min at 190°C in air | acs.org |

| Acetylene-terminated Diamondoid Polymer | Adamantane | Stable up to 475°C in air | arxiv.org |

This table presents data for polymers containing various diamondoid or related stability-enhancing structures to illustrate the typical improvements in thermal properties.

The rigid and bulky nature of the diamantane cage makes this compound an interesting component for creating novel and complex polymer architectures. nih.gov Beyond simple linear chains, cage-like structures can be incorporated into branched, star-shaped, or dendritic polymers. These unique topologies, combined with the properties of the diamondoid, can lead to materials with tailored solubility, viscosity, and self-assembly behavior. nih.gov

For instance, polymers with pendant diamondoid groups can be synthesized by attaching this compound to a pre-existing polymer backbone or by polymerizing a monomer containing the diamantane cage as a side group. The presence of these bulky side groups significantly restricts polymer chain mobility, leading to materials with very high glass transition temperatures. nih.gov This approach allows for the fine-tuning of a material's mechanical and thermal properties for specific high-performance applications.

The interface between diamondoids and biopolymers like DNA is an emerging area of research, primarily focused on nanotechnology and materials science rather than covalent modification of the biopolymer itself. Diamondoids are explored as molecular building blocks for DNA-directed assembly, where the specific base-pairing of DNA strands is used to organize and position diamondoid molecules into precise nanostructures. arxiv.orgijnnonline.netarxiv.org In this context, functionalized diamondoids can be attached to DNA oligonucleotides, and these DNA-diamondoid conjugates can then self-assemble into larger, ordered architectures. ijnnonline.net

Some adamantane derivatives have been noted for their ability to bind to DNA, thereby stabilizing its structure. researchgate.net This non-covalent interaction is a key aspect of their use in host-guest chemistry and the construction of DNA-protein nanostructures. arxiv.org While the direct, covalent incorporation of a this compound moiety into the DNA backbone is not a widely documented application, the use of DNA as a programmable template to assemble these rigid cage structures represents a powerful strategy in bottom-up nanotechnology. ijnnonline.net

Advanced Functional Materials

The exploration of this compound in advanced functional materials is primarily driven by the desirable characteristics of the diamantane cage, such as its high thermal stability, mechanical rigidity, and well-defined stereochemistry. These attributes are being leveraged to create novel materials with tailored properties for specific technological needs.

Due to the limitations of current research, specific studies detailing the application of this compound in solid lithium electrolytes could not be identified. The field of solid-state electrolytes is an active area of research, with a focus on developing materials with high ionic conductivity, good mechanical properties, and a wide electrochemical stability window. While diamantane-based polymers have been investigated for their thermal and mechanical properties, direct evidence of this compound's use in enhancing the performance of solid lithium electrolytes is not available in the reviewed literature.

The application of diamantane derivatives in molecular electronics and mechanics is an emerging field of interest. The rigid and well-defined structure of the diamantane cage makes it an attractive component for creating molecular-scale devices. Functionalization at the bromine-substituted position of this compound allows for its integration into larger molecular architectures.

Detailed research findings on the specific use of this compound as a functional component in molecular electronics and mechanics are not extensively documented in publicly available literature. However, the broader class of diamondoid molecules, to which diamantane belongs, has been studied for its potential in these areas. The precise geometry of these molecules can be exploited to create components for molecular machines or to act as insulating or structural elements in molecular electronic circuits. The bromine atom in this compound provides a versatile attachment point for connecting to other molecular components, such as wires or switches.

Future Research Directions and Emerging Opportunities

Exploration of Novel Functionalization Pathways and Reaction Selectivity

The functionalization of the diamantane cage is a key area of ongoing research, with a focus on developing new, selective, and efficient methods to introduce a variety of chemical groups. While the synthesis of 4-bromodiamantane itself is established, its use as a precursor for other derivatives opens up a vast chemical space.

Current research has demonstrated the selective functionalization of diamantane at its apical (4- and 9-) and medial (1-) positions. researchgate.netdss.go.th For instance, direct bromination of diamantane can yield a mixture of products, including this compound and 1-bromodiamantane. dss.go.th The reactivity of these positions differs, with the medial position being more readily substituted under certain conditions due to the greater stability of the resulting cation. dss.go.th However, thermodynamically, apical derivatives are often more stable. dss.go.th

Future investigations are likely to focus on catalytic methods to achieve higher selectivity and yields for specific isomers, minimizing the need for chromatographic separation of product mixtures. Photoredox catalysis, for example, has emerged as a powerful tool for the C–H functionalization of diamondoids, offering a pathway to introduce complex functionalities under mild conditions. acs.org This method has been shown to be effective for a range of diamondoids, although controlling the regioselectivity between apical and medial positions remains a key challenge. acs.org

The development of novel functionalization reactions beyond simple halogenation is also a critical research direction. This includes the introduction of nitrogen, sulfur, and phosphorus-containing groups to create derivatives with unique electronic and coordination properties. uni-giessen.de For example, di-diamondoid phosphines have been synthesized and show promise as bulky, rigid ligands in organometallic chemistry and catalysis. uni-giessen.de

Table 1: Selected Functionalization Reactions of Diamantane

| Reaction Type | Reagents/Conditions | Position(s) Functionalized | Product Type | Reference(s) |

| Bromination | Br₂ | Apical (4-) and Medial (1-) | Bromo-derivatives | dss.go.th |

| Nitroxylation | Fuming nitric acid | Apical and Medial | Hydroxy-derivatives (after hydrolysis) | researchgate.net |

| Amination | NCl₃/AlCl₃ | Apical (4-) and Medial (1-) | Amino-derivatives | researchgate.net |

| Carboxylation | Koch-Haaf reaction | Apical (4-) and Medial (1-) | Carboxylic acids | researchgate.netresearchgate.net |

| Phosphorylation | PCl₃/AlCl₃ | Medial | Diorganophosphinic acid chlorides | uni-giessen.de |

| C-H Alkylation | Photoredox catalysis | Apical and Medial | Alkylated derivatives | acs.org |

This table provides a summary of key functionalization methods and is not exhaustive.

Integration of this compound into Multi-Component Systems for Advanced Functionalities

The rigid, well-defined three-dimensional structure of the diamantane core makes it an ideal scaffold for the construction of complex, multi-component systems. This compound, as a versatile synthetic intermediate, is central to these efforts.

A promising area of research is the incorporation of diamantane derivatives into supramolecular assemblies. For example, dicationic ligands based on 4,9-disubstituted diamantane have been synthesized and shown to form highly stable host-guest complexes with macrocyclic compounds like cyclodextrins and cucurbit[n]urils. utb.czutb.cz This research has demonstrated for the first time that the diamantane cage can form complexes with multiple macrocyclic hosts simultaneously, opening up possibilities for creating intricate molecular machinery and responsive materials. utb.cz

The use of diamantane derivatives in polymer science is another burgeoning field. The incorporation of the bulky and rigid diamantane unit into polymer chains can significantly alter the material's properties, such as its thermal stability and mechanical strength. uidaho.edu For instance, polymers have been prepared by the Friedel–Crafts reaction of 1-bromoadamantane (B121549) (a related diamondoid) with aromatic compounds, demonstrating the potential for creating microporous materials with high CO2 uptake capacity. rsc.org Similar strategies can be envisioned for this compound to create novel polymers with tailored properties.

Furthermore, the self-assembly of functionalized diamondoids on surfaces is a key step towards the bottom-up fabrication of molecular electronic devices. uni-giessen.de Diamantane-4,9-dithiol, for instance, has been shown to polymerize on metal surfaces to form linear nanodiamond chains. uni-giessen.de The ability to precisely place functional groups on the diamantane scaffold, starting from precursors like this compound, is crucial for controlling the on-surface assembly and the resulting electronic properties of these nanostructures. researchgate.net

Development of Sustainable and Green Synthetic Routes for this compound and its Derivatives

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of advanced materials. mdpi.comnih.gov While the synthesis of diamondoids has traditionally relied on methods that may not be environmentally benign, there is a significant opportunity to develop more sustainable routes. arxiv.org

Future research in this area will likely focus on several key aspects:

Catalytic Methods: The use of catalytic, rather than stoichiometric, reagents can significantly reduce waste. mt.com For the synthesis of this compound and its derivatives, the development of highly active and selective catalysts for C-H functionalization would be a major step forward. rsc.org

Safer Solvents and Reagents: The replacement of hazardous solvents and reagents with greener alternatives is a core principle of green chemistry. mdpi.com Research into performing functionalization reactions of diamantane in more environmentally friendly media, such as supercritical fluids or even water (where possible), is a promising avenue. taylorfrancis.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. mt.com This involves minimizing the use of protecting groups and developing more direct functionalization methods.

Energy Efficiency: Exploring reaction conditions that are less energy-intensive, such as photochemical or mechanochemical methods, can contribute to a more sustainable synthesis. researchgate.net For example, high-temperature ball milling has been successfully used for the sustainable synthesis of diamondoid ethers. researchgate.net

While specific "green" syntheses for this compound are not yet widely reported, the application of these general principles to the known synthetic pathways for diamondoids represents a significant and important area for future research. One-pot syntheses, which reduce the number of work-up and purification steps, are also a valuable strategy for improving the sustainability of chemical processes. ias.ac.in

Computational Guidance for the Rational Design of Next-Generation Diamondoid Materials

Computational modeling has become an indispensable tool in materials science, enabling the prediction of molecular properties and guiding the rational design of new materials with desired functionalities. nih.govsrce.hr For diamondoid-based materials, computational methods are particularly valuable for understanding their unique electronic and structural characteristics.

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure, stability, and reactivity of diamondoid derivatives. arxiv.orgacs.org DFT calculations can be used to predict how different functional groups attached to the diamantane core will affect its properties, such as its HOMO-LUMO gap, electron affinity, and ionization potential. acs.org This information is crucial for designing diamondoids for specific applications, such as in molecular electronics or as fluorescent probes. acs.org

Molecular dynamics (MD) simulations can provide insights into the behavior of diamondoid-based systems at a larger scale. arxiv.org For example, MD simulations can be used to study the self-assembly of functionalized diamondoids on surfaces or the interactions of diamondoid-based ligands with biological macromolecules. arxiv.orgfrontiersin.org This can help in the design of ordered nanostructures and in understanding the structure-activity relationships of bioactive diamondoid derivatives. mdpi.com